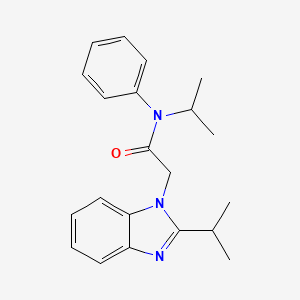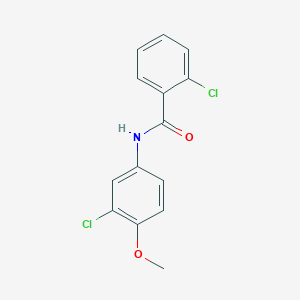
N'~1~,N'~3~-bis(3-bromo-4-fluorobenzylidene)malonohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'~1~,N'~3~-bis(3-bromo-4-fluorobenzylidene)malonohydrazide, also known as BBMH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BBMH is a hydrazone derivative that has been synthesized through a simple and efficient method.
Mécanisme D'action
The mechanism of action of N'~1~,N'~3~-bis(3-bromo-4-fluorobenzylidene)malonohydrazide is not fully understood, but it is believed to involve the inhibition of enzymes and the disruption of cellular processes. This compound has been shown to inhibit the activity of DNA topoisomerases, which are enzymes involved in DNA replication and transcription. This compound has also been shown to disrupt mitochondrial function and induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to exhibit both biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to inhibit the growth of several bacterial and fungal strains. In vivo studies have shown that this compound can reduce tumor growth in mice and improve survival rates. This compound has also been shown to exhibit low toxicity and good biocompatibility.
Avantages Et Limitations Des Expériences En Laboratoire
N'~1~,N'~3~-bis(3-bromo-4-fluorobenzylidene)malonohydrazide has several advantages for lab experiments, including its simple synthesis method, low toxicity, and broad range of applications. However, this compound also has some limitations, including its relatively low solubility in water and its instability under acidic conditions.
Orientations Futures
There are several future directions for N'~1~,N'~3~-bis(3-bromo-4-fluorobenzylidene)malonohydrazide research, including the development of new synthetic routes, the optimization of its biological activity, and the exploration of its potential applications in other fields. Some possible directions for future research include:
1. Synthesis of this compound derivatives with improved solubility and stability.
2. Optimization of this compound's anticancer activity through structure-activity relationship studies.
3. Development of this compound-based drug delivery systems for targeted cancer therapy.
4. Investigation of this compound's potential applications in catalysis and material science.
5. Exploration of this compound's mechanism of action and its interactions with cellular components.
Conclusion:
In conclusion, this compound is a promising chemical compound with a broad range of potential applications in various fields. Its simple synthesis method, low toxicity, and good biocompatibility make it an attractive candidate for further research. The development of new synthetic routes, optimization of its biological activity, and exploration of its potential applications in other fields are some of the future directions for this compound research.
Méthodes De Synthèse
N'~1~,N'~3~-bis(3-bromo-4-fluorobenzylidene)malonohydrazide can be synthesized through a one-pot reaction between malonohydrazide and 3-bromo-4-fluorobenzaldehyde in the presence of acetic acid. The reaction takes place under reflux conditions for 6-8 hours, resulting in the formation of a yellow crystalline solid. The yield of this compound is typically around 80%, and the purity can be improved through recrystallization.
Applications De Recherche Scientifique
N'~1~,N'~3~-bis(3-bromo-4-fluorobenzylidene)malonohydrazide has been studied for its potential applications in various fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, this compound has been shown to exhibit anticancer, antibacterial, and antifungal activities. In material science, this compound has been used as a building block for the synthesis of metal-organic frameworks and luminescent materials. In catalysis, this compound has been used as a ligand in various metal-catalyzed reactions.
Propriétés
IUPAC Name |
N,N'-bis[(E)-(3-bromo-4-fluorophenyl)methylideneamino]propanediamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Br2F2N4O2/c18-12-5-10(1-3-14(12)20)8-22-24-16(26)7-17(27)25-23-9-11-2-4-15(21)13(19)6-11/h1-6,8-9H,7H2,(H,24,26)(H,25,27)/b22-8+,23-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGZGGQWQQAQGPK-NZRSMXNRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=NNC(=O)CC(=O)NN=CC2=CC(=C(C=C2)F)Br)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C=N/NC(=O)CC(=O)N/N=C/C2=CC(=C(C=C2)F)Br)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Br2F2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(2-chlorobenzoyl)amino]-3-[4-(dimethylamino)phenyl]acrylic acid](/img/structure/B5814227.png)
![3-(2,4-dichlorophenyl)-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B5814233.png)
![4-amino-N-[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]benzenesulfonamide](/img/structure/B5814247.png)


![5,5'-dimethyl-7-propyl-6H-spiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,3'-indole]-2',6(1'H)-dione](/img/structure/B5814263.png)


![N-(tert-butyl)-2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]thio}acetamide](/img/structure/B5814279.png)

![4-methyl-6-oxo-6H-benzo[c]chromen-3-yl cyclohexanecarboxylate](/img/structure/B5814313.png)